molecular formula C19H19N5O2S2 B6453681 6-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile CAS No. 2549053-92-9

6-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile

Cat. No.: B6453681
CAS No.: 2549053-92-9
M. Wt: 413.5 g/mol
InChI Key: GHPYAZWASWFUDJ-UHFFFAOYSA-N
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Description

The compound “6-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile” is a novel octahydropyrrolo[3,4-c]pyrrole that has been identified as a selective antagonist of the human orexin-2 receptor . The neuropeptide orexin regulates wakefulness, and inhibiting orexin receptor signaling promotes sleep . This compound is in advanced clinical development for treating depression, where it is thought to be effective by improving sleep .


Synthesis Analysis

The synthesis of this compound involves the optimization of physicochemical and DMPK properties . The process led to the discovery of compounds with tissue distribution and duration of action suitable for evaluation in the treatment of primary insomnia .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using 1H NMR and 13C NMR spectrum . The major invertomer shows specific peaks at different ppm values in the 1H NMR spectrum . Similarly, the 13C NMR spectrum shows specific peaks at different ppm values for the major invertomer .


Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed using in vitro σ2 and sigma-1 (σ1) assays . These assays help determine the σ1/σ2 selectivity profiles of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques such as PXRD scan, DSC, and TGA . These techniques provide information about the compound’s molecular formula strings .

Mechanism of Action

The mechanism of action of this compound involves the inhibition of orexin receptor signaling . This inhibition promotes sleep and is thought to be effective in treating depression by improving sleep .

Future Directions

The future directions for this compound involve its clinical development for treating depression . It is also being tested to treat agitation and aggression in people with Alzheimer’s disease . The compound is currently in Phase 2 trials, with completion anticipated in the near future .

Properties

IUPAC Name

6-(5-benzylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S2/c20-8-17-18(21-19-24(17)6-7-27-19)22-9-15-11-23(12-16(15)10-22)28(25,26)13-14-4-2-1-3-5-14/h1-7,15-16H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPYAZWASWFUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=C(N4C=CSC4=N3)C#N)S(=O)(=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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